molecular formula C10H14N2O3 B3380057 (2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid CAS No. 1807920-07-5

(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid

Cat. No. B3380057
CAS RN: 1807920-07-5
M. Wt: 210.23
InChI Key: QHIONVJPPYSNSK-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid, also known as EIAC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. EIAC is a chiral molecule, which means that it has two mirror-image forms that are not superimposable.

Mechanism of Action

The exact mechanism of action of (2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, (2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid has been shown to inhibit the activity of xanthine oxidase by binding to its active site and preventing the conversion of xanthine to uric acid. (2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid has also been shown to inhibit the activity of an enzyme called phosphodiesterase, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a signaling molecule that regulates various cellular processes.
Biochemical and Physiological Effects:
(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, (2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid has been shown to reduce the production of reactive oxygen species and pro-inflammatory cytokines in cultured cells and animal models. (2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid has also been shown to reduce the proliferation and migration of cancer cells in vitro and in vivo. In addition, (2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using (2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid in lab experiments is that it is a relatively simple and inexpensive compound to synthesize. Another advantage is that it has shown potential in various scientific research applications, particularly in the field of medicine. However, one limitation of using (2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, more research is needed to determine the safety and efficacy of (2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid in humans.

Future Directions

There are several future directions for research on (2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid. One area of interest is the development of (2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid analogs that have improved potency and selectivity for specific targets. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of (2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid in animal models and humans. In addition, more research is needed to determine the safety and efficacy of (2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid in various disease models, including cancer, inflammation, and diabetes. Finally, the potential use of (2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid as a therapeutic agent in humans should be explored further.

Scientific Research Applications

(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid has shown potential in various scientific research applications, particularly in the field of medicine. One study found that (2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Another study found that (2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid can inhibit the activity of an enzyme called xanthine oxidase, which is involved in the production of reactive oxygen species that contribute to inflammation and tissue damage. (2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid has also been investigated for its potential as an anti-inflammatory and anti-oxidant agent.

properties

IUPAC Name

(2R,3R)-2-(1-ethylimidazol-2-yl)oxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-2-12-5-4-11-9(12)8-7(10(13)14)3-6-15-8/h4-5,7-8H,2-3,6H2,1H3,(H,13,14)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIONVJPPYSNSK-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2C(CCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CN=C1[C@H]2[C@@H](CCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid
Reactant of Route 2
(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid
Reactant of Route 3
(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid
Reactant of Route 5
(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid

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